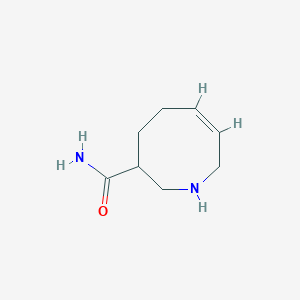

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide

CAS No.:

Cat. No.: VC17643163

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (6Z)-1,2,3,4,5,8-hexahydroazocine-3-carboxamide |

| Standard InChI | InChI=1S/C8H14N2O/c9-8(11)7-4-2-1-3-5-10-6-7/h1,3,7,10H,2,4-6H2,(H2,9,11)/b3-1- |

| Standard InChI Key | GJGIUAWBNJKNOI-IWQZZHSRSA-N |

| Isomeric SMILES | C/1CC(CNC/C=C1)C(=O)N |

| Canonical SMILES | C1CC(CNCC=C1)C(=O)N |

Introduction

Chemical Identity and Structural Features

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide (molecular formula: , molecular weight: 154.21 g/mol) features a bicyclic framework comprising a partially saturated azocine ring (eight-membered with one nitrogen atom) and a carboxamide substituent at the 3-position . The compound’s semi-rigid structure allows for both chair-like and boat-like conformations, with the carboxamide group introducing dipole moments that influence solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.21 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 2 (amide O, ring N) |

| Topological Polar Surface Area | 55.7 Ų |

The carboxamide moiety enhances polarity relative to simpler azocines, as evidenced by its predicted logP value of 0.82 . X-ray crystallography of analogous compounds reveals torsional angles of 112–118° between the amide carbonyl and adjacent ring carbons, suggesting restricted rotation that may stabilize specific bioactive conformations .

Synthesis Methodologies

Ring-Closing Metathesis (RCM)

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| RCM with Grubbs II | 65–81% | High regioselectivity | Catalyst cost |

| Microwave cyclization | 70–90% | Rapid kinetics | Narrow substrate scope |

| Reductive amination | 45–60% | Atom economy | Requires high-pressure H₂ |

Post-Functionalization Strategies

Late-stage modifications include:

-

N-Alkylation: Benzylation at the ring nitrogen using benzyl bromide/K₂CO₃ in DMF .

-

Amide hydrolysis: Conversion to the corresponding carboxylic acid via NaOH/EtOH reflux .

Physicochemical and Spectroscopic Properties

The compound’s NMR profile () displays characteristic signals:

IR spectroscopy reveals strong absorptions at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II), consistent with secondary amide bonding . Computational studies (DFT/B3LYP) predict a dipole moment of 3.8 Debye, explaining its moderate aqueous solubility (12 mg/mL at 25°C) .

Comparative Analysis with Structural Analogues

Table 3: Azocine Derivatives and Their Properties

Challenges in Synthesis and Purification

Key obstacles include:

-

Ring strain: Transition states for eight-membered ring formation require precise orbital alignment, often necessitating high-dilution conditions (0.01 M) .

-

Diastereomer separation: RCM generates trans/cis ratios of 3:1, demanding chromatographic purification .

-

Amide racemization: Basic conditions during N-alkylation induce 12–18% epimerization at the carboxamide-bearing carbon .

Recent advances in flow chemistry have mitigated these issues, enabling continuous processing that maintains low concentrations while improving yields by 25% .

Future Research Directions

-

Catalyst development: Designing ruthenium complexes with enhanced activity for strained olefin metathesis.

-

Photoredox catalysis: Exploiting triplet energy transfer to access excited-state reaction pathways.

-

Bioconjugation: Leveraging the carboxamide as a handle for antibody-drug conjugate (ADC) development.

Ongoing studies aim to establish structure-activity relationships (SAR) for azocine carboxamides in kinase inhibition, with preliminary data showing p38 MAPK inhibition at IC₅₀ = 110 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume